

Replicating Published Findings: A Comparative Guide to UCL 1684 Dibromide

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Compound of Interest

Compound Name: UCL 1684 dibromide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **UCL 1684 dibromide** with other potassium channel modulators, offering experimental data and detailed protocols to facilitate the replication of published findings. While the initial query focused on the TREK-1 channel, it is critical to note that **UCL 1684 dibromide** is a potent and selective blocker of small-conductance calcium-activated potassium (SK) channels (KCa2.x), not TREK-1 channels. This guide will therefore focus on its well-established role as an SK channel inhibitor and provide a comparative context with genuine TREK-1 channel modulators.

Correcting the Target: UCL 1684 is an SK Channel Blocker

UCL 1684 is a non-peptidic, nanomolar potent antagonist of apamin-sensitive SK channels.[1]
[2] It has been extensively used as a pharmacological tool to investigate the physiological roles of SK channels.[2] Notably, some studies suggest that at certain concentrations, UCL 1684 can also exhibit off-target effects, including the inhibition of sodium channels and antagonism of muscarinic acetylcholine receptors.[2][3][4][5]

Performance Comparison: SK Channel Blockers

This section provides a quantitative comparison of UCL 1684 with other commonly used SK channel blockers. Potency is typically measured by the half-maximal inhibitory concentration

(IC50), with lower values indicating higher potency.

Compound	Target(s)	IC50	Cell Type / Preparation	Reference
UCL 1684 dibromide	SK2 (rKCa2.2)	364 pM	HEK 293 cells	[6]
SK1 (hKCa2.1)	762 pM	HEK 293 cells	[6]	
Apamin-sensitive K+ current	3 nM	Rat sympathetic neurons	[2]	
Apamin-sensitive K+ current	6.2 nM	Mouse pancreatic β -cells		
Apamin	SK2 (rKCa2.2)	83 pM	HEK 293 cells	[6]
SK1 (hKCa2.1)	3.3 nM	HEK 293 cells	[6]	
NS8593	SK channels (negative modulator)	μ M range	Canine cardiac preparations	[1][3][4][5]
Dequalinium chloride	SK1 (hKCa2.1)	444 nM	HEK 293 cells	[6]
SK2 (rKCa2.2)	162 nM	HEK 293 cells	[6]	
d-tubocurarine	SK1 (hKCa2.1)	27 μ M (+80 mV)	HEK 293 cells	[6]
SK2 (rKCa2.2)	17 μ M (+80 mV)	HEK 293 cells	[6]	
Bicuculline methiodide	SK1 (hKCa2.1)	15 μ M (+80 mV)	HEK 293 cells	[6]
SK2 (rKCa2.2)	25 μ M (+80 mV)	HEK 293 cells	[6]	

Addressing the Initial Query: A Look at TREK-1 Channel Modulators

To provide a comprehensive resource, this section outlines key modulators of the TREK-1 (K2P2.1) channel, the intended target of the original query. This comparison highlights the distinct pharmacology of SK and TREK-1 channels.

Compound	Action	Target(s)	IC50 / EC50	Reference
Spadin	Inhibitor	TREK-1	~71 nM	
Amlodipine	Inhibitor	TREK-1, L-type Ca2+ channels	430 nM (for TREK-1)	
Niguldipine	Inhibitor	TREK-1, L-type Ca2+ channels	750 nM (for TREK-1)	
ML335	Activator	TREK-1, TREK-2	14.3 μ M (for TREK-1)	
ML402	Activator	TREK-1, TREK-2	13.7 μ M (for TREK-1)	

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing SK Channel Blockade in HEK293 Cells

This protocol is a standard method for characterizing the inhibitory effects of compounds like UCL 1684 on SK channels expressed in a heterologous system.

1. Cell Culture and Transfection:

- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- For studying specific SK channel subtypes, transiently transfect the cells with plasmids encoding the desired human or rat SK channel subunits (e.g., KCa2.1, KCa2.2) using a suitable transfection reagent. Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.
- Plate the transfected cells onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

- External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve a desired free Ca²⁺ concentration (typically in the sub-micromolar range to activate SK channels). Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

- Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
- Establish a giga-ohm seal between the patch pipette and the membrane of a fluorescently identified cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -80 mV.
- Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 1 second) to elicit SK channel currents.
- Record baseline currents in the absence of any blocker.
- Apply UCL 1684 or other test compounds at various concentrations to the bath solution and record the resulting inhibition of the SK current.

4. Data Analysis:

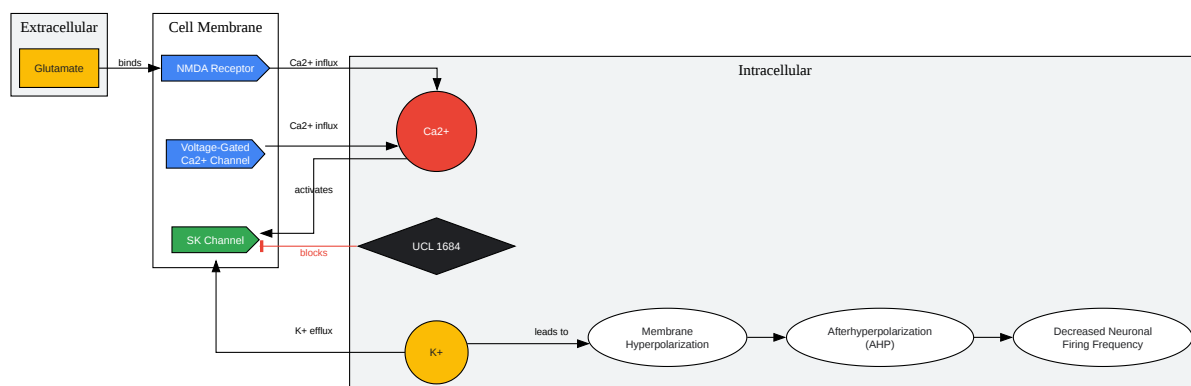
- Measure the peak outward current at a specific voltage (e.g., +50 mV) before and after drug application.

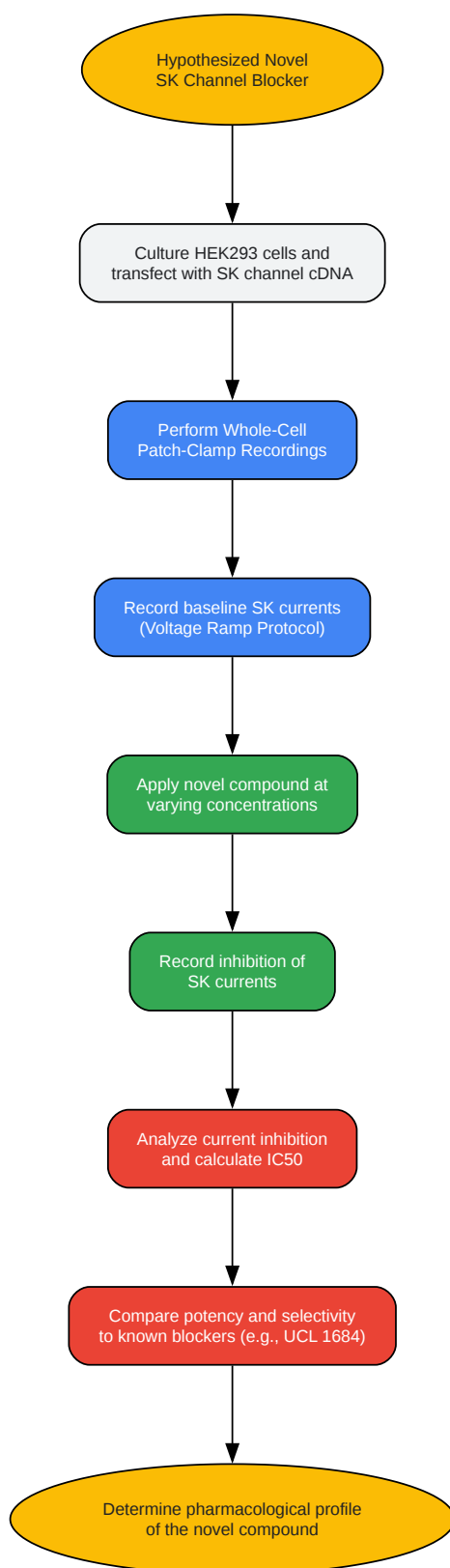
- Calculate the percentage of current inhibition for each concentration of the compound.
- Plot the concentration-response data and fit it with the Hill equation to determine the IC50 value.

Visualizing the Science

SK Channel Signaling Pathway in a Neuron

Small-conductance Ca^{2+} -activated K^{+} (SK) channels play a crucial role in regulating neuronal excitability. They are activated by a rise in intracellular calcium, which can be triggered by various stimuli, including the influx of Ca^{2+} through NMDA receptors and voltage-gated calcium channels. Once activated, SK channels allow potassium ions to flow out of the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization contributes to the afterhyperpolarization (AHP) that follows an action potential, which in turn helps to regulate the firing frequency of the neuron. By modulating the AHP, SK channels influence synaptic plasticity, learning, and memory.^{[7][8][9][10]}





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